Introduction: The Strategic Importance of Fluorinated Quinolines
Introduction: The Strategic Importance of Fluorinated Quinolines
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 8-Fluoroquinolin-3-ol
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for interacting with biological targets. When functionalized with a fluorine atom and a hydroxyl group, as in 8-Fluoroquinolin-3-ol, the molecule gains unique electronic and physicochemical properties that are highly sought after in modern drug discovery.
The introduction of a fluorine atom, particularly on an aromatic ring, is a key strategy in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The fluorine at the C-8 position is expected to exert a strong inductive electron-withdrawing effect, modulating the basicity of the quinoline nitrogen and the reactivity of the entire ring system.
The hydroxyl group at the C-3 position introduces a crucial hydrogen bond donor and acceptor, significantly impacting solubility and providing a key interaction point for receptor binding. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the predicted chemical properties, reactivity, and a robust synthetic pathway for 8-Fluoroquinolin-3-ol, grounding the discussion in the established chemistry of related quinoline systems.
Predicted Physicochemical and Spectroscopic Properties
While extensive experimental data for 8-Fluoroquinolin-3-ol is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These predictions are vital for designing experimental protocols, including reaction conditions, purification methods, and analytical characterization.
Physicochemical Data
The key physicochemical parameters for 8-Fluoroquinolin-3-ol are summarized below. The predicted pKa suggests the compound is weakly acidic, primarily due to the phenolic hydroxyl group.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₆FNO | - |
| Molecular Weight | 163.15 g/mol | - |
| Boiling Point | 316.6 ± 22.0 °C | [1] |
| Density | 1.366 ± 0.06 g/cm³ | [1] |
| pKa | 7.65 ± 0.40 | [1] |
| Appearance | Off-White Solid | [1] |
Spectroscopic Signatures
The anticipated spectroscopic data are crucial for the identification and characterization of 8-Fluoroquinolin-3-ol.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the pyridine ring (H2, H4) will likely appear as singlets or doublets, while the protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR: The carbon spectrum will display nine distinct signals. The carbon bearing the fluorine (C-8) will show a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics. The C-3 bearing the hydroxyl group will be shifted downfield.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry: The molecular ion peak (M+) should be readily observable at m/z 163.15, confirming the compound's molecular weight.
Chemical Reactivity and Electronic Profile
The reactivity of 8-Fluoroquinolin-3-ol is governed by the interplay of the electron-deficient pyridine ring, the electron-rich (due to the -OH group) nature of the C-3 position, and the strong inductive effect of the C-8 fluorine.
Diagram: Electronic Influence on the Quinoline Core
The following diagram illustrates the key electronic effects influencing the molecule's reactivity. The electron-withdrawing fluorine deactivates the carbocyclic ring towards electrophilic attack, while the nitrogen atom deactivates the pyridine ring. The hydroxyl group, conversely, activates the C-2 and C-4 positions towards electrophiles.
Caption: Proposed synthetic strategies for fluoroquinolinol isomers.
Detailed Experimental Protocol (Hypothetical)
This protocol outlines a plausible synthesis based on the Conrad-Limpach-Knorr synthesis, which is suitable for producing quinolin-3-ol derivatives.
Step 1: Synthesis of β-Anilinoacrylate Intermediate
-
Reaction Setup: To a round-bottom flask, add 2-fluoroaniline (1.0 eq) and ethyl 3-ethoxyacrylate (1.1 eq) in a suitable solvent such as ethanol.
-
Condensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to yield the crude ethyl 3-((2-fluorophenyl)amino)acrylate intermediate, which may be used directly or purified by column chromatography.
Step 2: Thermal Cyclization
-
Reaction Setup: Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
Cyclization: Heat the mixture to a high temperature (typically 250-280 °C) for 30-60 minutes. This high energy input is necessary to drive the intramolecular electrocyclization. [2][3]3. Isolation: Cool the reaction mixture. The product, 8-Fluoroquinolin-3-ol, should precipitate from the solution. Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).
Potential Applications in Drug Discovery
The 8-Fluoroquinolin-3-ol scaffold is a promising starting point for developing novel therapeutic agents. The fluoroquinolone core is famously associated with potent antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. [4]
-
Antibacterial Agents: While 8-Fluoroquinolin-3-ol itself is unlikely to be a potent antibiotic, it serves as a key intermediate. Derivatization, particularly at the C-3 hydroxyl and potentially by adding substituents to the pyridine ring, could lead to novel antibacterial compounds. [5][6]* Anticancer Agents: Many quinoline derivatives have demonstrated significant anticancer activity. [4][7]The scaffold can be elaborated to target various kinases, topoisomerases, or other cellular pathways involved in cancer progression. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.
-
Antiviral and Anti-inflammatory Agents: The versatility of the quinoline scaffold has led to its exploration in a wide range of other therapeutic areas, including as antiviral and anti-inflammatory agents. [2]
Conclusion
8-Fluoroquinolin-3-ol is a strategically important heterocyclic compound with significant potential as a building block in medicinal chemistry. Its chemical properties are defined by the unique interplay of the quinoline nitrogen, a C-3 hydroxyl group, and a C-8 fluorine substituent. While detailed experimental data on this specific molecule are scarce, its behavior can be confidently predicted from well-established chemical principles. The synthetic route, adaptable from classical named reactions like the Conrad-Limpach synthesis, provides a reliable pathway for its preparation. The inherent biological relevance of the fluoroquinoline core makes this compound and its future derivatives highly valuable targets for researchers in the ongoing quest for novel and more effective therapeutic agents.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. ([Link])
-
Al-Soud, Y. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1683. ([Link])
-
Cieplik, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7393. ([Link])
-
Patel, H., et al. (2014). Comparison of biological activity of fluoroquinolone drugs and their C-5 derivatives. ResearchGate. ([Link])
-
Singh, S., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. ([Link])
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Merck Index Online. ([Link])
-
Al-Soud, Y. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Semantic Scholar. ([Link])
-
Da Silva, A. D., et al. (2003). Biological Activity and Synthetic Methodologies for the Preparation of Fluoroquinolones, A Class of Potent Antibacterial Agents. Current Medicinal Chemistry, 10(1), 21-39. ([Link])
-
Aljohani, A. S. M., et al. (2022). Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. Molecules, 27(19), 6533. ([Link])
-
Abass, M. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(3), 270-279. ([Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. ([Link])
-
Wang, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 21094–21103. ([Link])
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. ([Link])
-
All 'Bout Chemistry. (2020, October 26). Reactivity of Quinoline [Video]. YouTube. ([Link])
Sources
- 1. 8-fluoroquinolin-3-ol price,buy 8-fluoroquinolin-3-ol - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
